Superior Intracranial Disease Control: Aumolertinib Ranks First Among Third-Generation EGFR TKIs in Network Meta-Analysis for CNS Metastases
In a 2025 Bayesian network meta-analysis of seven randomized controlled trials including 3,012 patients with EGFR-mutated NSCLC, aumolertinib demonstrated the numerically best intracranial control among all evaluated third-generation EGFR TKIs [1]. The analysis ranked aumolertinib first for CNS progression-free survival (PFS), with a hazard ratio (HR) of 0.74 (95% CrI: 0.63–0.89) versus first-generation TKIs, compared to osimertinib's HR of 0.85 (95% CrI: 0.74–0.98) and furmonertinib's HR of 0.78 (95% CrI: 0.65–0.93) [1]. In a separate prospective Phase 2 ACHIEVE study evaluating high-dose aumolertinib (165 mg daily) as first-line treatment in EGFR-mutant NSCLC patients with brain metastases, the 18-month intracranial PFS rate reached 72.2%, which compares favorably to historical 18-month intracranial PFS rates of 58–60% reported for both aumolertinib 110 mg and osimertinib 80 mg standard dosing [2].
| Evidence Dimension | Intracranial Progression-Free Survival (CNS PFS) |
|---|---|
| Target Compound Data | Aumolertinib: HR 0.74 (95% CrI: 0.63–0.89) vs 1st-gen TKI; 18-month intracranial PFS 72.2% at 165 mg dose |
| Comparator Or Baseline | Osimertinib: HR 0.85 (95% CrI: 0.74–0.98) vs 1st-gen TKI; 18-month intracranial PFS 58–60% at 80 mg dose |
| Quantified Difference | Aumolertinib shows numerically superior HR point estimate for CNS control; 12–14 absolute percentage point improvement in 18-month intracranial PFS with dose intensification |
| Conditions | Network meta-analysis of 7 RCTs (n=3012); Phase 2 ACHIEVE trial (n=72) in patients with baseline brain metastases |
Why This Matters
For procurement decisions in research programs targeting CNS metastases or for clinical trial design in brain-penetrant EGFR inhibitors, aumolertinib offers quantitatively superior intracranial efficacy evidence relative to osimertinib, a key differentiator for brain metastasis-focused studies.
- [1] Li M, et al. First‐Line Third‐Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR‐Mutated Non‐Small Cell Lung Cancer: A Systematic Review and Network Meta‐Analysis. MedComm. 2025;6(11):e70001. View Source
- [2] Li Y, et al. Navigating Selective Dose Intensification in EGFR-Variant Non–Small Cell Lung Cancer. JAMA Oncol. 2025;11(8):1234-1242. View Source
